molecular formula C23H26N4O3S2 B2530770 4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392294-54-1

4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2530770
CAS No.: 392294-54-1
M. Wt: 470.61
InChI Key: KTEJTGPUVDRISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and related compounds show significant potential in anticancer research. A study by Tiwari et al. (2017) involved synthesizing novel compounds with a thiadiazole scaffold and benzamide groups. These compounds were evaluated for their anticancer activity against multiple human cancer cell lines. The results indicated promising anticancer properties, comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Synthesis and Chemical Properties

The chemical synthesis of related compounds is also an area of interest. A study by Chauhan et al. (2018) described a method for dimerizing primary thioamides into 1,2,4-thiadiazoles, which is relevant for the synthesis of this compound (Chauhan et al., 2018).

Mosquito-larvicidal and Antibacterial Properties

The compound and its derivatives have been studied for mosquito-larvicidal and antibacterial properties. A study conducted by Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones, exhibiting moderate mosquito-larvicidal and antibacterial activities. Some of these derivatives showed high larvicidal activity against a malaria vector (Castelino et al., 2014).

Nematocidal Activity

Research by Liu et al. (2022) on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed promising nematocidal activities against Bursaphelenchus xylophilus, a significant pest. This study suggests potential agricultural applications for these compounds (Liu et al., 2022).

Corrosion Inhibition

The benzothiazole derivatives, closely related to this compound, have been investigated for their corrosion inhibiting effects. A study by Hu et al. (2016) demonstrated the potential of these compounds as corrosion inhibitors for steel in acidic environments (Hu et al., 2016).

Properties

IUPAC Name

4-butoxy-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-4-5-13-30-18-11-9-17(10-12-18)21(29)25-22-26-27-23(32-22)31-14-20(28)24-19-8-6-7-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJTGPUVDRISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.